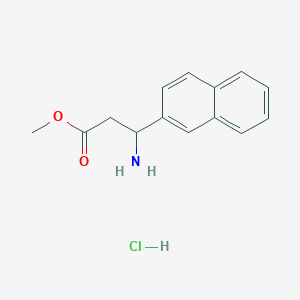

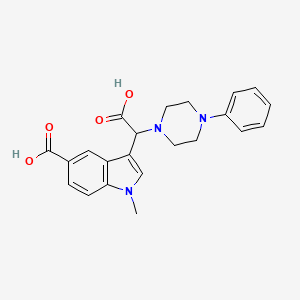

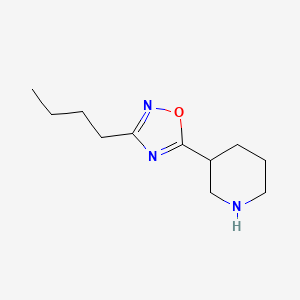

1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole derivative that has been synthesized using various methods.

科学的研究の応用

Medicinal Chemistry and Drug Development

1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide exhibits potential as a scaffold for designing novel drugs. Researchers can modify its structure to create derivatives with improved pharmacological properties. Its triazole ring system is particularly interesting due to its bioisosteric resemblance to amide and ester functional groups. By introducing specific substituents, scientists can explore its interactions with biological targets, such as enzymes or receptors, for therapeutic purposes .

Antimicrobial Agents

The compound’s structural features make it a candidate for antimicrobial research. Researchers have investigated its antibacterial and antifungal activities. For example, related compounds containing the 1,3,4-oxadiazole moiety have demonstrated promising antibacterial effects against Xanthomonas oryzae (Xoo), a plant pathogen. Further studies could explore its mechanism of action and optimize its efficacy .

Materials Science

1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide can serve as a building block for functional materials. Its triazole ring can participate in coordination chemistry, leading to the design of metal-organic frameworks (MOFs) or coordination polymers. These materials find applications in gas storage, catalysis, and drug delivery systems .

Click Chemistry

The compound’s triazole moiety is a key player in click chemistry reactions. Click chemistry provides a rapid and efficient way to synthesize complex molecules. Researchers use this approach to connect different fragments, create libraries of compounds, and explore chemical space. The compound’s clickable properties make it valuable in drug discovery and chemical biology .

Bioconjugation and Imaging

Researchers can functionalize 1-(4-fluorobenzyl)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide with various tags (e.g., fluorescent dyes, radioisotopes) for bioconjugation. These modified derivatives can then be used for targeted imaging, tracking cellular processes, or studying protein interactions. The triazole linkage ensures stability and specificity in these applications .

Computational Chemistry

The compound’s unique structure provides an interesting case for computational studies. Researchers can explore its electronic properties, molecular dynamics, and binding interactions using quantum mechanical calculations. Understanding its behavior at the atomic level contributes to rational drug design and material science .

特性

IUPAC Name |

N-[1-(4-fluorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O/c1-12(14-4-8-16(20)9-5-14)21-18(25)17-11-24(23-22-17)10-13-2-6-15(19)7-3-13/h2-9,11-12H,10H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBHCDBXSREDLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2523176.png)

![6-[[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2523178.png)

![Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2523179.png)

![(2-Phenyltriazol-4-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2523185.png)

![5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine](/img/structure/B2523187.png)